Peuarenin

Description

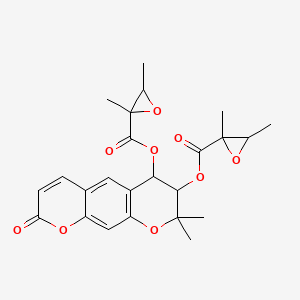

Peuarenin (systematic name: 6,7-dihydro-8,8-dimethyl-6,7-bis(1,2-epoxyethyl-1-methylpropylcarbonyloxy)-2H,8H-pyrano[3,2-g][1]benzopyran-2-one) is a naturally occurring coumarin derivative isolated from Peucedanum species (Apiaceae family) . Key physicochemical properties include:

- Physical state: Colorless crystals (ethanol/petroleum ether)

- Melting point: 191–193°C

- Boiling point: 63°C (ethanol)

- Refractive index: 0.5112 (chloroform)

- Spectral data: ¹H-NMR: Complex signals indicative of epoxyethyl, methylpropylcarbonyloxy, and pyrano-benzopyranone moieties. IR: Bands at 1740 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (epoxide C-O) .

Properties

Molecular Formula |

C24H26O9 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[3-(2,3-dimethyloxirane-2-carbonyl)oxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C24H26O9/c1-11-23(5,31-11)20(26)29-18-14-9-13-7-8-17(25)28-15(13)10-16(14)33-22(3,4)19(18)30-21(27)24(6)12(2)32-24/h7-12,18-19H,1-6H3 |

InChI Key |

XVGNCXGTKQLGAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C(C(OC3=C2C=C4C=CC(=O)OC4=C3)(C)C)OC(=O)C5(C(O5)C)C |

Synonyms |

peuarenine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Bioactivity (Hypothetical) |

|---|---|---|---|---|

| Peuarenin | Pyrano-benzopyranone | Epoxyethyl, methylpropylcarbonyloxy | 191–193 | Underexplored |

| Coumarin | Benzopyrone | None (parent structure) | 68–71 | Anticoagulant, fragrance |

| Elliotinol | Triterpenoid | Hydroxyl, methyl groups | 101–103 | Antimicrobial, anti-inflammatory |

| Daturataturin A | Steroidal alkaloid | Amine, hydroxyl | N/A | Neuroprotective |

Sources :

Key Observations:

Core Structure: this compound’s pyrano-benzopyranone scaffold differs from coumarin’s simpler benzopyrone core.

Functional Groups: this compound’s epoxyethyl groups are rare in natural coumarins. These groups may confer reactivity (e.g., nucleophilic ring-opening), altering metabolic stability compared to non-epoxidized analogues like coumarin .

Spectral Signatures: this compound’s ¹H-NMR shows distinct epoxy proton signals (δ 3.1–3.4 ppm) absent in coumarin. IR spectra further differentiate esters (1740 cm⁻¹) from triterpenoid alcohols (3400 cm⁻¹ in Elliotinol) .

Bioactivity Considerations

- Antimicrobial Potential: Coumarins and triterpenoids (e.g., Elliotinol) exhibit antimicrobial properties. This compound’s lipophilic substituents may enhance penetration into microbial membranes .

- Cytotoxicity : Epoxy groups in this compound could interact with cellular nucleophiles (e.g., glutathione), similar to epoxide-containing drugs like Taxol, though toxicity profiles may vary significantly .

Challenges in Predicting Bioactivity

As noted in , structural similarity (Tanimoto coefficient ≥0.85) only weakly correlates with shared bioactivity (30% likelihood). For instance:

- Coumarin vs. Warfarin : Despite structural similarity, Warfarin’s anticoagulant activity is absent in unmodified coumarin, underscoring the role of specific substituents .

- This compound vs. Synthetic Epoxycoumarins : Artificial analogues with similar epoxides show divergent activities (e.g., pro-drug activation vs. direct cytotoxicity), highlighting the need for empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.